2-Chlorobiphenyl

Catalog No.
S577593
CAS No.
2051-60-7
M.F
C12H9Cl
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobiphenyl

CAS Number

2051-60-7

Product Name

2-Chlorobiphenyl

IUPAC Name

1-chloro-2-phenylbenzene

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

LAXBNTIAOJWAOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl

Solubility

2.56e-05 M

Synonyms

2-chlorobiphenyl, 2-chlorodiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl

2-Chlorobiphenyl, also known as 1-chloro-2-phenylbenzene, is a member of the polychlorinated biphenyl family, which consists of synthetic organic compounds formed by the substitution of chlorine atoms onto biphenyl. The chemical formula for 2-chlorobiphenyl is C₁₂H₉Cl, with a molecular mass of approximately 188.65 g/mol. This compound is categorized under chlorinated biphenyls, which are known for their hydrophobic nature and low water solubility but high solubility in organic solvents .

Here are some specific research applications of 2-Chlorobiphenyl:

  • Studying the environmental degradation of PCBs: Researchers use 2-chlorobiphenyl to investigate how sunlight, microorganisms, and other environmental factors break down PCBs in various environmental compartments like water, soil, and sediments. This research helps understand the persistence and potential risks associated with PCB contamination in the environment [].
  • Developing methods for PCB remediation: 2-Chlorobiphenyl plays a role in developing and testing methods for cleaning up PCB-contaminated sites. Researchers use it to evaluate the effectiveness of different remediation techniques, such as photocatalysis, biodegradation, and chemical oxidation [].
  • Understanding the impact of PCBs on ecosystems: By studying the behavior of 2-chlorobiphenyl in the environment, scientists can gain insights into the potential ecological effects of PCBs on various organisms. This research helps assess the environmental risks associated with PCB contamination [].
Typical of chlorinated aromatic compounds. These reactions include:

  • Nucleophilic Substitution: Chlorine can be replaced by nucleophiles under certain conditions.
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom can direct electrophilic substitutions to specific positions on the biphenyl rings.
  • Oxidation Reactions: Under oxidative conditions, chlorinated biphenyls can be transformed into hydroxylated products via cytochrome P450 enzymes .

The biological activity of 2-chlorobiphenyl is significant due to its potential toxicity. It has been shown to bind to the aryl hydrocarbon receptor, leading to alterations in gene transcription that can disrupt cellular functions. Chronic exposure may result in symptoms such as abdominal pain, nausea, and neurological effects, including depression and nervousness . Furthermore, it is associated with endocrine disruption and has been linked to reproductive dysfunction and carcinogenicity .

Synthesis of 2-chlorobiphenyl can be achieved through several methods:

  • Direct Chlorination of Biphenyl: This involves the reaction of biphenyl with chlorine gas in the presence of a catalyst.
  • Coupling Reactions: Reacting chlorobenzene with phenyl lithium or other organometallic reagents can yield chlorinated biphenyls.
  • Electrophilic Aromatic Substitution: Chlorination of biphenyl using electrophiles can selectively introduce chlorine atoms at desired positions .

Historically, 2-chlorobiphenyl has been utilized in various industrial applications, including:

  • Electrical Insulation Fluids: Used in capacitors and transformers due to its dielectric properties.
  • Heat Transfer Fluids: Employed in high-temperature applications.
  • Chemical Intermediates: Utilized in the synthesis of other organic compounds .

Studies on the interactions of 2-chlorobiphenyl indicate its potential for bioaccumulation in living organisms. It exhibits endocrine-disrupting properties by altering hormone levels and disrupting normal physiological processes. Research has shown that it can interfere with calcium channels and dopamine levels in the brain, suggesting a complex mechanism of action that warrants further investigation .

2-Chlorobiphenyl shares structural similarities with other chlorinated biphenyls. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
4-ChlorobiphenylC₁₂H₉ClChlorine at para position; different biological activity profile.
2,2'-DichlorobiphenylC₁₂H₈Cl₂Two chlorine atoms; higher toxicity potential compared to 2-chlorobiphenyl.
4,4'-DichlorobiphenylC₁₂H₈Cl₂Similar structure but distinct toxicological properties.
3-ChlorobiphenylC₁₂H₉ClChlorine at meta position; different reactivity patterns.

Uniqueness of 2-Chlorobiphenyl:
The positioning of the chlorine atom at the ortho position significantly influences its biological activity and interaction with cellular receptors compared to its analogs. This characteristic alters its toxicity profile and environmental persistence .

XLogP3

4.5

Boiling Point

274.0 °C

LogP

4.53 (LogP)

Melting Point

34.0 °C

UNII

2E08SP4D3P

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (97.62%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

27323-18-8
2051-60-7

Wikipedia

2-chlorobiphenyl

Dates

Modify: 2023-08-15

Explore Compound Types